(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: is a bicyclic compound featuring a unique oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the bicyclic structure . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its bicyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Sordarins: A class of antifungal agents with a bicyclic core structure.
α-santalol and β-santalol: Compounds with a bicyclic structure found in sandalwood oil.
Uniqueness: What sets (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid apart is its specific oxabicyclo structure and the presence of a carboxylic acid group. This combination of features provides unique reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2694056-79-4 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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